molecular formula C14H12N4 B5033097 4,5-diphenyltriazol-1-amine CAS No. 40788-61-2

4,5-diphenyltriazol-1-amine

Cat. No.: B5033097
CAS No.: 40788-61-2
M. Wt: 236.27 g/mol
InChI Key: UKKDZCUPSSYZKY-UHFFFAOYSA-N
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Description

4,5-Diphenyltriazol-1-amine: is a heterocyclic compound that features a triazole ring substituted with two phenyl groups at the 4 and 5 positions and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyltriazol-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with phenyl-substituted acetylenes in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyltriazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

4,5-Diphenyltriazol-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-diphenyltriazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    4,5-Diphenylimidazole: Similar in structure but with an imidazole ring instead of a triazole ring.

    4,5-Diphenyl-1,2,3-triazole: A closely related compound with a different substitution pattern on the triazole ring.

Uniqueness: 4,5-Diphenyltriazol-1-amine is unique due to its specific substitution pattern and the presence of an amine group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4,5-Diphenyltriazol-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound (C14H12N4) is a triazole derivative characterized by its two phenyl groups attached to the triazole ring. This structure contributes to its biological activity and interaction with various molecular targets.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of this compound. It has been shown to exhibit promising activity against Mycobacterium tuberculosis (MTB), particularly the H37Rv strain and multidrug-resistant (MDR) strains. The compound demonstrated effective inhibition at concentrations of 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains .

Mechanism Insights:

  • Target Identification: The primary target identified for this compound is the β-ketoacyl ACP synthase I (KasA), which plays a crucial role in fatty acid synthesis in MTB. Molecular docking studies revealed that the compound forms hydrogen bonds with key catalytic residues in KasA, inhibiting its activity by restricting substrate access .
  • Binding Affinity: The binding affinity of this compound was found to be superior to that of traditional inhibitors like thiolactomycin (TLM), indicating its potential as a more effective anti-TB agent .

Toxicity Studies

In vitro toxicity assessments indicated that this compound exhibited no significant toxicity up to concentrations of 450 µg/mL in peripheral blood mononuclear cell lines. This suggests a favorable safety profile for further development .

Study on Alzheimer’s Disease

Another area of research involves the use of diphenyltriazoles as imaging agents for targeting amyloid-beta (Aβ) aggregates in Alzheimer's disease (AD). A series of substituted tricyclic 1,4-diphenyltriazoles were synthesized and evaluated for their binding affinities to Aβ aggregates, showing Ki values in the range of 4–30 nM .

Key Findings:

  • Imaging Probes: Radiolabeled probes derived from diphenyltriazoles demonstrated excellent brain penetration and specific binding to Aβ plaques in postmortem AD brain sections. These findings suggest potential applications in diagnostic imaging for AD .
  • In Vivo Characteristics: The probes exhibited high initial uptake in mouse models, followed by rapid washout, highlighting their suitability for real-time imaging applications .

Summary Table of Biological Activities

Biological ActivityTarget/MechanismEffective ConcentrationReference
Anti-TubercularInhibition of KasAH37Rv: 5.5 µg/mL; MDR: 11 µg/mL
Alzheimer’s ImagingBinding to Aβ aggregatesKi: 4–30 nM
ToxicityNo significant toxicityUp to 450 µg/mL

Properties

IUPAC Name

4,5-diphenyltriazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-18-14(12-9-5-2-6-10-12)13(16-17-18)11-7-3-1-4-8-11/h1-10H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKDZCUPSSYZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297145
Record name 4,5-Diphenyl-1H-1,2,3-triazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40788-61-2
Record name NSC114497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Diphenyl-1H-1,2,3-triazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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